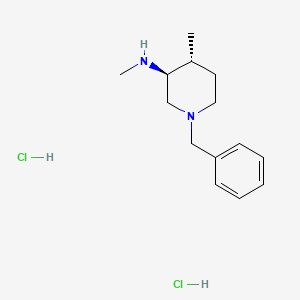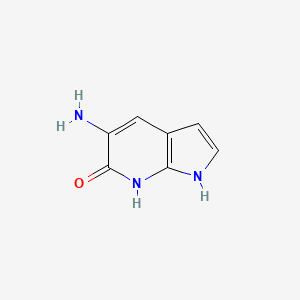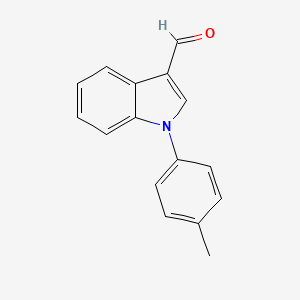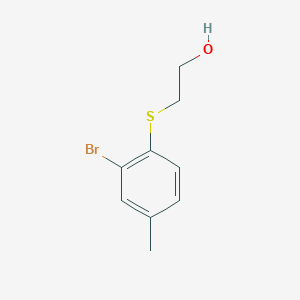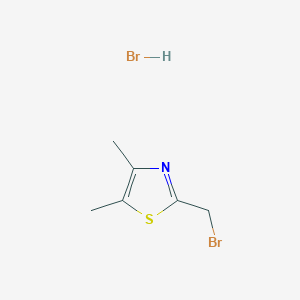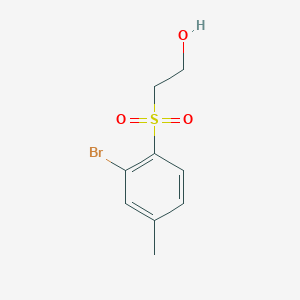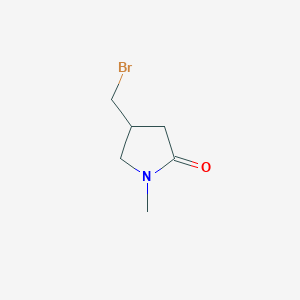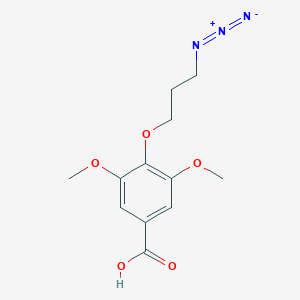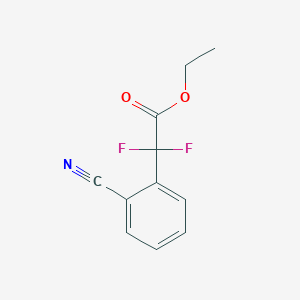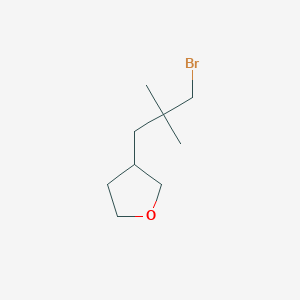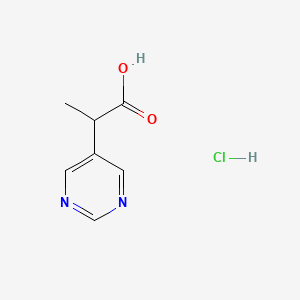
2-(Pyrimidin-5-yl)propanoic acid hydrochloride
Overview
Description
“2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1795502-38-3 . It has a molecular weight of 188.61 g/mol . The IUPAC name for this compound is 2-(pyrimidin-5-yl)propanoic acid hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is 1S/C7H8N2O2.ClH/c1-5(7(10)11)6-2-8-4-9-3-6;/h2-5H,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Biological Evaluation
2-(Pyrimidin-5-yl)propanoic acid hydrochloride and its derivatives have been explored in various chemical syntheses and biological evaluations. For instance:
Synthesis of Pyrido[2,3-d]pyrimidines and Related Compounds : This compound has been used in the synthesis of complex molecules like pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through reactions with aromatic amines (Harutyunyan et al., 2015).
Exploration in Biological Activities : Various derivatives have been synthesized and tested for biological activities. For example, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were evaluated as inhibitors of human protein kinase CK2, showing significant inhibitory activities (Golub et al., 2011).
Development of Antioxidant and Anticancer Agents : Derivatives of 2-(Pyrimidin-5-yl)propanoic acid hydrochloride have shown a range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties (Rani et al., 2012).
Synthesis of Other Heterocyclic Systems : The compound has also been utilized in the creation of diverse heterocyclic systems such as imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (Harutyunyan, 2016).
Role in Antibacterial Activity : Some derivatives have been synthesized and demonstrated antibacterial activity against various bacterial strains, highlighting the compound's potential in antimicrobial applications (Vlasov et al., 2018).
Pharmacological Studies : Derivatives of 2-(Pyrimidin-5-yl)propanoic acid hydrochloride have been synthesized and studied for pharmacological activities, including anti-inflammatory and analgesic activities (Kvita & Schweizer, 1989).
Safety And Hazards
The safety information available indicates that “2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety precautions should be taken when handling this compound.
properties
IUPAC Name |
2-pyrimidin-5-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)6-2-8-4-9-3-6;/h2-5H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBTNZFTSGPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)propanoic acid hydrochloride | |
CAS RN |
1795502-38-3 | |
| Record name | 2-(pyrimidin-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



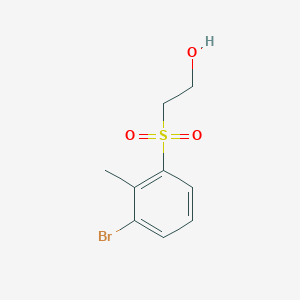
![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)
